Fisogatinib

Description

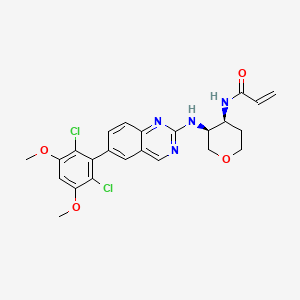

Structure

3D Structure

Properties

IUPAC Name |

N-[(3S,4S)-3-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino]oxan-4-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24Cl2N4O4/c1-4-20(31)28-16-7-8-34-12-17(16)30-24-27-11-14-9-13(5-6-15(14)29-24)21-22(25)18(32-2)10-19(33-3)23(21)26/h4-6,9-11,16-17H,1,7-8,12H2,2-3H3,(H,28,31)(H,27,29,30)/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZKYOAQVGSSGC-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1Cl)C2=CC3=CN=C(N=C3C=C2)NC4COCCC4NC(=O)C=C)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1Cl)C2=CC3=CN=C(N=C3C=C2)N[C@@H]4COCC[C@@H]4NC(=O)C=C)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24Cl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707289-21-1 | |

| Record name | Fisogatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1707289211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fisogatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FISOGATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q7R99CKV2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fisogatinib (BLU-554): A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fisogatinib (formerly BLU-554) is a potent, highly selective, and orally bioavailable inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, the signaling pathways it modulates, and the preclinical and clinical evidence supporting its therapeutic potential, particularly in hepatocellular carcinoma (HCC). The document includes a summary of key quantitative data, descriptions of experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Introduction: The FGF19-FGFR4 Signaling Axis in Hepatocellular Carcinoma

The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and angiogenesis.[4] The FGF19-FGFR4 axis has emerged as a key oncogenic driver in a subset of hepatocellular carcinomas.[5][6] FGF19, a hormone primarily produced in the ileum, binds to its cognate receptor FGFR4 and its co-receptor Klotho-β (KLB) on the surface of hepatocytes.[5] Aberrant overexpression of FGF19, often due to genomic amplification of the 11q13 locus or epigenetic mechanisms, leads to constitutive activation of FGFR4 signaling.[5] This sustained signaling promotes uncontrolled cell proliferation and survival, contributing to HCC development and progression.[5] this compound was specifically designed to inhibit this oncogenic signaling cascade.[7][8]

Molecular Mechanism of Action of this compound

This compound functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of the FGFR4 kinase domain. By occupying this site, this compound prevents the binding of ATP, a crucial step for the autophosphorylation and activation of the receptor. This blockade of FGFR4 activation inhibits the downstream signaling pathways that drive tumor cell proliferation.[3][4]

Potency and Selectivity

This compound is a highly potent and selective inhibitor of FGFR4. In vitro biochemical assays have demonstrated its significant potency against FGFR4, with a much lower affinity for other members of the FGFR family and a wide range of other kinases. This selectivity is crucial for minimizing off-target effects and associated toxicities.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 (nM) |

| FGFR4 | 5[1][2] |

| FGFR1 | 624 - 2203[2] |

| FGFR2 | 624 - 2203[2] |

| FGFR3 | 624 - 2203[2] |

The FGF19-FGFR4 Signaling Pathway and its Inhibition by this compound

The binding of FGF19 to the FGFR4/KLB complex triggers the dimerization of the receptor, leading to the trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domains. These phosphorylated tyrosines serve as docking sites for various adapter proteins and signaling molecules, initiating a cascade of downstream signaling events, most notably the RAS-MAPK and PI3K-AKT pathways, which are central to cell proliferation and survival. This compound effectively abrogates these downstream signals by preventing the initial FGFR4 activation.

Caption: The FGF19-FGFR4 signaling pathway and its inhibition by this compound.

Preclinical Evidence of Anti-Tumor Activity

The anti-tumor effects of this compound have been demonstrated in various preclinical models of HCC with aberrant FGF19-FGFR4 signaling.

In Vivo Xenograft Models

In mouse xenograft models using human HCC cell lines with FGF19 overexpression (e.g., Hep3B and LIX-066), oral administration of this compound led to potent, dose-dependent tumor regressions.[5] In contrast, FGF19-negative tumor models were resistant to this compound treatment, highlighting the dependency of sensitive tumors on the FGF19-FGFR4 axis.[5]

Table 2: Summary of Preclinical In Vivo Efficacy

| Model | FGF19 Status | Treatment | Outcome |

| Hep3B Xenograft | Positive | This compound | Dose-dependent tumor regression[5] |

| LIX-066 Xenograft | Positive | This compound | Dose-dependent tumor regression[5] |

| FGF19-negative Xenografts | Negative | This compound | Resistant to treatment[5] |

Clinical Validation and Efficacy

A first-in-human, Phase I clinical trial (NCT02508467) was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced HCC.[5][6]

Study Design and Dosing

The study involved a dose-escalation phase followed by a dose-expansion phase.[5] Patients received this compound orally once daily at doses ranging from 140 mg to 900 mg.[5] The maximum tolerated dose (MTD) was determined to be 600 mg once daily.[5]

Clinical Activity

The clinical trial demonstrated that this compound has meaningful clinical activity in patients with FGF19-positive advanced HCC.[5][9] The overall response rate (ORR) was 17% in patients with FGF19-positive tumors, while no responses were observed in FGF19-negative patients.[5][9]

Table 3: Clinical Efficacy of this compound in Advanced HCC (Phase I)

| Patient Population (by FGF19 status) | Overall Response Rate (ORR) | Median Duration of Response (months) |

| FGF19-Positive | 17%[5][9] | 5.3[5][9] |

| FGF19-Negative | 0%[5] | Not Applicable |

The most common treatment-related adverse events were manageable grade 1/2 gastrointestinal issues, primarily diarrhea, nausea, and vomiting.[7][9]

Mechanisms of Acquired Resistance

As with many targeted therapies, acquired resistance to this compound can develop. Clinical and preclinical studies have identified on-target mutations in the FGFR4 kinase domain as a key mechanism of resistance.

Gatekeeper and Hinge-1 Mutations

Mutations in the "gatekeeper" residue (V550) and the hinge-1 residue (C552) of the FGFR4 kinase domain have been identified in patients who initially responded to this compound but later experienced disease progression.[10][11][12] These mutations are thought to sterically hinder the binding of this compound to the ATP-binding pocket, thereby restoring the kinase activity of FGFR4 and reactivating downstream signaling.[11][12] The identification of these on-target resistance mutations further validates the critical role of the FGF19-FGFR4 pathway as an oncogenic driver in this subset of HCC.[10]

Caption: Acquired resistance mechanism to this compound via FGFR4 kinase domain mutations.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized descriptions of key experimental methodologies used in the evaluation of this compound.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FGFR4 and other kinases.

-

Methodology:

-

Recombinant human kinase enzymes are incubated with a fluorescently labeled peptide substrate and ATP.

-

This compound is added in a series of dilutions.

-

The kinase reaction is allowed to proceed for a defined period.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Caption: Generalized workflow for an in vitro kinase inhibition assay.

In Vivo Xenograft Tumor Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with human HCC cells (e.g., Hep3B).

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally at specified doses and schedules.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors are excised and may be used for further analysis (e.g., pharmacodynamic biomarker assessment).

-

FGF19 Immunohistochemistry (IHC) Assay

-

Objective: To detect the expression of FGF19 in tumor tissue to be used as a patient selection biomarker.

-

Methodology:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed to unmask the FGF19 epitope.

-

The tissue sections are incubated with a primary antibody specific for FGF19.

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody.

-

A chromogenic substrate is applied, which is converted by the enzyme into a colored precipitate at the site of antigen localization.

-

The slides are counterstained and analyzed by a pathologist to determine the percentage of tumor cells with positive FGF19 staining.[6]

-

Conclusion

This compound is a potent and selective FGFR4 inhibitor that has demonstrated significant anti-tumor activity in preclinical models and clinical trials of FGF19-driven hepatocellular carcinoma. Its mechanism of action is well-defined, involving the direct inhibition of FGFR4 kinase activity and the subsequent blockade of downstream oncogenic signaling pathways. The identification of on-target resistance mutations further validates the central role of the FGF19-FGFR4 axis in this disease. This compound represents a promising targeted therapy for a molecularly defined subset of HCC patients, and ongoing research continues to explore its full therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | C24H24Cl2N4O4 | CID 91885617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - My Cancer Genome [mycancergenome.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. cstonepharma.com [cstonepharma.com]

- 7. blueprintmedicines.com [blueprintmedicines.com]

- 8. CStone Pharmaceuticals and Blueprint Medicines Initiate Phase 1b/2 Clinical Trial of this compound in Combination with CS1001 for Patients with Hepatocellular Carcinoma [prnewswire.com]

- 9. First-in-Human Phase I Study of this compound (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma [pubmed.ncbi.nlm.nih.gov]

- 10. blueprintmedicines.com [blueprintmedicines.com]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

Fisogatinib in Hepatocellular Carcinoma: A Technical Guide to a Targeted Therapeutic Approach

For Immediate Release

This technical guide provides an in-depth overview of fisogatinib (formerly BLU-554), a selective and potent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), for researchers, scientists, and drug development professionals. The document details the critical role of the FGF19-FGFR4 signaling axis in a subset of hepatocellular carcinoma (HCC) and outlines the preclinical and clinical evidence supporting this compound as a targeted therapy.

Executive Summary

Hepatocellular carcinoma remains a significant global health challenge with limited therapeutic options for advanced disease. A notable subset of HCC tumors exhibits aberrant activation of the FGF19-FGFR4 signaling pathway, which has been identified as a key oncogenic driver. This compound is a first-in-class, irreversible kinase inhibitor designed to selectively target FGFR4. Clinical investigations have demonstrated that this compound shows encouraging anti-tumor activity in patients with advanced HCC whose tumors overexpress FGF19, validating the therapeutic potential of this targeted approach. This guide will explore the mechanism of action of this compound, present key clinical trial data, provide detailed experimental protocols for its evaluation, and illustrate the associated signaling pathways and experimental workflows.

The FGF19-FGFR4 Signaling Axis in HCC

The FGF19-FGFR4 signaling pathway is a critical regulator of bile acid metabolism and hepatocyte proliferation.[1] In a physiological context, FGF19 is secreted by the ileum and binds to FGFR4 on the surface of hepatocytes, a process facilitated by the co-receptor β-Klotho (KLB).[1] This interaction triggers a downstream signaling cascade that includes the RAS-RAF-MAPK and PI3K-AKT pathways, ultimately influencing cell growth and survival.[1]

In a subset of HCC, this pathway is hijacked to drive tumorigenesis. Overexpression of FGF19, often due to genomic amplification of the 11q13.3 locus, leads to constitutive activation of FGFR4 signaling.[2] This sustained signaling promotes uncontrolled cancer cell proliferation and survival.[3] Consequently, inhibiting FGFR4 with a selective agent like this compound presents a rational therapeutic strategy for this molecularly defined subgroup of HCC patients.

Clinical Efficacy and Safety of this compound

A first-in-human, Phase I dose-escalation and expansion study (NCT02508467) evaluated the safety and efficacy of this compound in patients with advanced HCC.[2] The study enrolled patients with and without FGF19 overexpression, as determined by immunohistochemistry (IHC).

Efficacy in FGF19-Positive HCC

In patients with FGF19-positive tumors, this compound demonstrated meaningful clinical activity. The overall response rate (ORR) was 17% across all dose levels in this patient population.[3] Notably, no objective responses were observed in patients with FGF19-negative tumors.[4]

| Efficacy Endpoint | FGF19-Positive Patients | FGF19-Negative Patients |

| Overall Response Rate (ORR) | 17%[3] | 0%[4] |

| Disease Control Rate (DCR) | 68%[4] | Not Reported |

| Median Duration of Response | 5.3 months[3] | Not Applicable |

Safety and Tolerability

This compound was generally well-tolerated. The most common treatment-related adverse events were primarily gastrointestinal and consistent with the on-target mechanism of FGFR4 inhibition, which impacts bile acid synthesis.

| Adverse Event (Any Grade) | Frequency |

| Diarrhea | Reported[3] |

| Nausea | 74%[3] |

| Vomiting | 42%[3] |

| Elevated Aspartate Aminotransferase (AST) | 15% (Grade ≥3)[3] |

Experimental Protocols

The evaluation of this compound and the FGF19-FGFR4 pathway in HCC involves several key experimental techniques. Detailed protocols for these assays are provided below.

FGF19 Immunohistochemistry (IHC)

This protocol is for the detection of FGF19 protein expression in formalin-fixed, paraffin-embedded (FFPE) HCC tissue.

Materials:

-

FFPE HCC tissue sections on charged slides

-

Histoclear or xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

10mM Sodium Citrate buffer (pH 6.0) for antigen retrieval

-

Hydrogen peroxide (0.3%)

-

Blocking solution (e.g., 10% normal goat serum in PBS)

-

Primary antibody: Rabbit monoclonal anti-FGF19 (Clone: SP268)[2]

-

Biotinylated secondary antibody

-

Avidin-horseradish peroxidase (HRP) complex

-

DAB chromogen solution

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Incubate slides in Histoclear/xylene (2 x 5 minutes).

-

Rehydrate through a series of ethanol washes: 100% (2 x 5 minutes), 95% (1 x 5 minutes), 70% (1 x 5 minutes).

-

Rinse with deionized water (2 x 5 minutes).

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing slides in Sodium Citrate buffer and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Blocking:

-

Block endogenous peroxidase activity by incubating with 0.3% hydrogen peroxide for 10 minutes.

-

Wash with PBS.

-

Block non-specific antibody binding with blocking solution for 30-60 minutes.

-

-

Antibody Incubation:

-

Incubate with the primary anti-FGF19 antibody at an optimized dilution overnight at 4°C.

-

Wash with PBS.

-

Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

-

Wash with PBS.

-

Incubate with avidin-HRP complex for 30 minutes.

-

-

Detection and Visualization:

-

Wash with PBS.

-

Apply DAB solution and monitor for color development.

-

Rinse with deionized water to stop the reaction.

-

Counterstain with hematoxylin.

-

Dehydrate through ethanol series and clear with Histoclear/xylene.

-

Mount with a permanent mounting medium.

-

Scoring:

-

In the clinical trial, a tumor was considered FGF19-positive if ≥1% of tumor cells showed cytoplasmic staining.[2]

HCC Xenograft Mouse Model

This protocol describes the establishment of a cell line-derived subcutaneous xenograft model.

Materials:

-

HCC cell line (e.g., HepG2, Hep3B)

-

Culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Matrigel (optional)

-

Immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)

-

This compound formulated for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation:

-

Tumor Implantation:

-

Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.[5]

-

-

Tumor Monitoring and Treatment:

-

Monitor mice for tumor formation.

-

Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (length x width²) / 2.[7]

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Administer this compound or vehicle control daily via oral gavage.

-

-

Endpoint:

-

Continue treatment and monitoring until tumors reach the ethical endpoint or for a prespecified duration.

-

Efficacy is determined by comparing tumor growth inhibition between the treatment and control groups.

-

Western Blot for p-ERK Analysis

This protocol is for detecting the phosphorylation of ERK, a downstream effector of the FGFR4 pathway.

Materials:

-

Treated HCC cells

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA or NP-40 buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction:

-

Wash cell monolayers with ice-cold PBS.

-

Lyse cells by adding ice-cold lysis buffer and scraping.

-

Incubate on ice for 30 minutes with agitation.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize samples to the same protein concentration.

-

Add Laemmli buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.

-

-

Gel Electrophoresis and Transfer:

-

Load 20-50 µg of protein per lane onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ERK antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an anti-total-ERK antibody as a loading control.

-

Experimental Workflow and Logic

The development and validation of a targeted therapy like this compound follows a logical progression from preclinical discovery to clinical application.

Conclusion

This compound represents a promising, biomarker-driven therapeutic strategy for a subset of patients with hepatocellular carcinoma. Its high selectivity for FGFR4 and the demonstrated clinical activity in FGF19-positive tumors underscore the importance of the FGF19-FGFR4 signaling axis as an oncogenic driver in HCC. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of targeted therapies in this challenging disease. Further research, including larger randomized clinical trials, will be crucial to fully establish the role of this compound in the treatment landscape of HCC.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. First-in-Human Phase I Study of this compound (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]

- 3. Fibroblast growth factor 19-fibroblast growth factor receptor 4 axis: From oncogenesis to targeted-immunotherapy in advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. targetedonc.com [targetedonc.com]

- 5. Characterization and Validation of Hepatocellular Carcinoma (HCC) Xenograft tumor as a Suitable Liver Cancer Model for Preclinical Mesenchymal Stem Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Comprehensive comparison of patient-derived xenograft models in Hepatocellular Carcinoma and metastatic Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Biology of Fisogatinib-FGFR4 Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and biochemical interactions between Fisogatinib (BLU-554) and its target, Fibroblast Growth Factor Receptor 4 (FGFR4). This document delves into the molecular basis of this compound's potent and selective inhibition, offering detailed insights into the binding kinetics, structural determinants, and the experimental methodologies used to elucidate this interaction.

Introduction: Targeting the FGF19-FGFR4 Signaling Axis in Cancer

The Fibroblast Growth Factor 19 (FGF19)-FGFR4 signaling pathway is a critical regulator of bile acid homeostasis and hepatocyte proliferation.[1][2] Aberrant activation of this pathway, often driven by FGF19 overexpression, is a key oncogenic driver in a subset of hepatocellular carcinomas (HCC).[2][3] this compound (BLU-554) is a potent, selective, and orally bioavailable small-molecule inhibitor designed to target FGFR4.[4][5] It functions as an irreversible inhibitor, forming a covalent bond with a unique cysteine residue within the FGFR4 kinase domain, thereby blocking its catalytic activity and downstream signaling.[6][7] This targeted approach has shown promising clinical activity in patients with FGF19-positive HCC, validating FGFR4 as a therapeutic target.[2][8]

Quantitative Analysis of this compound-FGFR4 Interaction

The interaction between this compound and FGFR4 has been characterized by its high potency and selectivity. The following tables summarize the key quantitative data available for this interaction.

Table 1: Inhibitory Potency of this compound against FGFR Family Kinases

| Kinase | IC50 (nM) | Source |

| FGFR4 | 5 | [4] |

| FGFR1 | 624 - 2203 | [9] |

| FGFR2 | 624 - 2203 | [9] |

| FGFR3 | 624 - 2203 | [9] |

Table 2: Crystallographic Data for this compound-FGFR4 Complex

| PDB ID | 6NVK | |

| Molecule | Fibroblast growth factor receptor 4 | |

| Ligand | N-((3S,4S)-3-((6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl)amino)tetrahydro-2H-pyran-4-yl)acrylamide (this compound) | |

| Method | X-RAY DIFFRACTION | |

| Resolution | 2.30 Å | [10] |

| R-Value Work | 0.214 | [10] |

| R-Value Free | 0.266 | [10] |

| Deposited | 2019-02-05 | |

| Released | 2019-07-10 |

Structural Basis of this compound-FGFR4 Recognition and Covalent Inhibition

The high selectivity of this compound for FGFR4 is attributed to its unique covalent binding mechanism. This compound targets a non-catalytic cysteine residue, Cys552, located in the hinge region of the FGFR4 kinase domain.[6][7] This cysteine is not conserved in other FGFR family members (FGFR1-3), which have a tyrosine at the equivalent position.[7]

The interaction begins with the non-covalent binding of this compound to the ATP-binding pocket of FGFR4. The acrylamide moiety of this compound is then positioned in close proximity to the thiol group of Cys552, facilitating a Michael addition reaction. This results in the formation of a stable covalent bond between the β-carbon of the acrylamide and the sulfur atom of Cys552, leading to irreversible inhibition of the kinase.[9][11]

Covalent Binding Mechanism: Michael Addition

The covalent modification of Cys552 by this compound proceeds via a Michael addition reaction. This reaction involves the nucleophilic attack of the deprotonated thiol group (thiolate) of the cysteine residue on the electrophilic β-carbon of the α,β-unsaturated carbonyl system of the acrylamide warhead.

Caption: Covalent bond formation via Michael addition.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the FGFR4 signaling pathway, a typical experimental workflow for determining the crystal structure of the this compound-FGFR4 complex, and the logic of this compound's inhibitory action.

FGFR4 Signaling Pathway

Activation of FGFR4 by its ligand, FGF19, in conjunction with the co-receptor Klotho-β (KLB), triggers a cascade of downstream signaling events. This primarily involves the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation.

References

- 1. biorxiv.org [biorxiv.org]

- 2. First-in-Human Phase I Study of this compound (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.mssm.edu [scholars.mssm.edu]

- 4. A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. blueprintmedicines.com [blueprintmedicines.com]

- 7. Rotational Freedom, Steric Hindrance, and Protein Dynamics Explain BLU554 Selectivity for the Hinge Cysteine of FGFR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cstonepharma.com [cstonepharma.com]

- 9. Molecular determinants of acrylamide neurotoxicity through covalent docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. researchgate.net [researchgate.net]

Fisogatinib: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fisogatinib (formerly BLU-554) is an orally bioavailable, potent, and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] It is under investigation for the treatment of advanced hepatocellular carcinoma (HCC) in patients with aberrant FGF19-FGFR4 signaling.[1][2] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key preclinical and clinical findings.

Mechanism of Action

This compound selectively and irreversibly binds to a unique cysteine residue (Cys552) within the ATP-binding pocket of FGFR4. This covalent modification blocks the receptor's kinase activity, thereby inhibiting downstream signaling pathways implicated in cell proliferation and survival.[1] The FGF19-FGFR4 signaling axis, when constitutively activated, is a known oncogenic driver in a subset of HCC.[1][2]

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in both preclinical models and in a first-in-human Phase 1 clinical trial (NCT02508467) in patients with advanced HCC.[1][3]

Preclinical Pharmacokinetics

In preclinical mouse models, this compound demonstrated oral bioavailability and dose-proportional exposure. Following oral administration, it exhibited a rapid absorption and distribution to various tissues.

Clinical Pharmacokinetics

The Phase 1 trial involved a dose-escalation phase with once-daily (QD) oral doses ranging from 140 mg to 900 mg. The maximum tolerated dose (MTD) was established at 600 mg QD.[1]

Table 1: Summary of this compound Pharmacokinetic Parameters (600 mg QD Dose)

| Parameter | Value | Reference |

| Tmax (h) | ~4 | [4] |

| Cmax (ng/mL) | ~2500 | [4] |

| AUC (ng*h/mL) | Not explicitly stated | |

| Half-life (t1/2) | Long, supporting once-daily dosing | [4] |

| Geometric Mean Trough Concentration (Ctrough) (ng/mL) | 2040 (in Chinese patients) | [3] |

Note: The provided data is primarily from a presentation and may not represent the complete dataset from the clinical trial.

Pharmacodynamics

The pharmacodynamic effects of this compound have been assessed through the monitoring of biomarkers associated with FGFR4 pathway inhibition.

Preclinical Pharmacodynamics

In xenograft models of HCC with FGF19 overexpression, this compound led to a dose-dependent inhibition of tumor growth.[1]

Clinical Pharmacodynamics

In the Phase 1 clinical trial, inhibition of the FGFR4 pathway was evidenced by changes in several plasma biomarkers.

Table 2: Summary of Pharmacodynamic Biomarker Changes with this compound Treatment

| Biomarker | Change Observed | Reference |

| 7α-hydroxy-4-cholesten-3-one (C4) | Dose-dependent increase | [1] |

| Total Cholesterol | Dose-dependent increase | [1] |

| FGF19 | Dose-dependent increase | [1] |

These changes are consistent with the known role of the FGF19-FGFR4 axis in regulating bile acid synthesis.

Experimental Protocols

Preclinical Xenograft Model

-

Cell Lines: Hep3B and LIX-066 human HCC cell lines with FGF19 overexpression were used.[1]

-

Animal Model: Athymic nude mice.

-

Tumor Implantation: Cells were implanted subcutaneously into the flanks of the mice.

-

Treatment: Once tumors reached a specified size, mice were treated with this compound or vehicle control via oral gavage.

-

Tumor Measurement: Tumor volume was measured regularly using calipers.

Clinical Trial (NCT02508467) - Dose Escalation Phase

-

Study Design: A 3+3 dose-escalation design was employed.[5]

-

Patient Population: Patients with advanced HCC.[3]

-

Dosing: this compound was administered orally once daily in 28-day cycles.[3]

-

Pharmacokinetic Sampling: Blood samples were collected at pre-specified time points on Day 1 and Day 15 of the first cycle to determine plasma concentrations of this compound.

-

Pharmacodynamic Biomarker Analysis: Fasting blood samples were collected to measure plasma levels of C4, total cholesterol, and FGF19.

-

FGF19 Immunohistochemistry (IHC) Assay: An IHC assay was developed to determine FGF19 protein expression in tumor tissue. A tumor was considered FGF19-positive if ≥1% of tumor cells showed staining.[3]

Visualizations

Signaling Pathway

Caption: FGF19-FGFR4 Signaling Pathway and this compound's Point of Intervention.

Experimental Workflow

Caption: Overview of Preclinical and Clinical Experimental Workflow for this compound.

References

Fisogatinib: A Technical Guide for Research in FGFR4-Driven Cancers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of fisogatinib (BLU-554), a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical pathways and workflows for researchers investigating FGFR4-driven malignancies, particularly hepatocellular carcinoma (HCC).

Introduction to this compound

This compound is an orally bioavailable, irreversible small-molecule inhibitor designed to selectively target FGFR4, a receptor tyrosine kinase.[1] In certain cancers, aberrant activation of the FGFR4 signaling pathway, often driven by the overexpression of its ligand, Fibroblast Growth Factor 19 (FGF19), acts as a key oncogenic driver.[2][3] this compound specifically binds to and inhibits FGFR4, thereby blocking downstream signaling and suppressing tumor cell proliferation in cancers dependent on this pathway.[1] Its high selectivity for FGFR4 over other FGFR family members (FGFR1, 2, and 3) minimizes off-target effects, a critical attribute for targeted therapies.[4]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor activity by potently and selectively inhibiting the kinase activity of FGFR4.[5] The primary driver of oncogenic FGFR4 signaling in many solid tumors, especially HCC, is the amplification and overexpression of its ligand, FGF19.[2]

The binding of FGF19 to the FGFR4/β-Klotho co-receptor complex on the cell surface induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This activation initiates a cascade of downstream signaling events. Key pathways activated by FGFR4 include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway : Activated FGFR4 phosphorylates FGFR Substrate 2 (FRS2), which then recruits Grb2 and SOS, leading to the activation of the MAPK pathway. This cascade promotes cell proliferation and survival.

-

PI3K-AKT Pathway : This pathway is also activated downstream of FGFR4 and plays a crucial role in promoting cell growth, proliferation, and survival, and inhibiting apoptosis.

-

STAT3 Pathway : Signal Transducer and Activator of Transcription 3 (STAT3) can also be activated by FGFR4, contributing to cell proliferation and survival.

This compound irreversibly binds to the ATP-binding pocket of the FGFR4 kinase domain, preventing autophosphorylation and the subsequent activation of these downstream pathways, ultimately leading to an inhibition of tumor cell proliferation and induction of apoptosis in FGFR4-dependent cancer cells.[6]

Quantitative Data

This compound's potency, selectivity, and clinical efficacy have been quantified in numerous preclinical and clinical studies. The following tables summarize key data.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 (nM) | Reference(s) |

| FGFR4 | Cell-free kinase assay | 5 | [4][5] |

| FGFR1 | Cell-free kinase assay | 624 - 2203 | [4] |

| FGFR2 | Cell-free kinase assay | 624 - 2203 | [4] |

| FGFR3 | Cell-free kinase assay | 624 - 2203 | [4] |

Table 2: Efficacy of this compound in FGFR4-Mutant Models

| Cell Line (FGFR4 Status) | Fold Reduction in Potency (IC50) | Reference(s) |

| Ba/F3 (V550L/M Mutant) | 300 to 30,000-fold | [6] |

| Ba/F3 (C552R Mutant) | 300 to 30,000-fold | [6] |

Table 3: Clinical Efficacy of this compound (NCT02508467)

| Patient Cohort | Dosage | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference(s) |

| Advanced HCC (FGF19 IHC-positive) | 140-900 mg QD | 17% | - | [2][3] |

| Advanced HCC (FGF19 IHC-negative) | 140-900 mg QD | 0% | - | [2][3] |

| TKI-Naïve Chinese HCC (FGF19 IHC-positive) | 600 mg QD | 36.4% | 72.7% | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate this compound's activity.

In Vitro FGFR4 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available luminescent kinase assays to determine the IC50 of this compound against purified FGFR4.[8][9]

Materials:

-

Recombinant human FGFR4 enzyme

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

-

Poly(E,Y) 4:1 or other suitable kinase substrate

-

ATP solution

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Buffer to achieve the final desired concentrations. Include a DMSO-only control.

-

Reaction Setup: In a 384-well plate, add the following in order:

-

1 µL of diluted this compound or DMSO control.

-

2 µL of FGFR4 enzyme diluted in Kinase Buffer.

-

2 µL of substrate/ATP mixture (prepare fresh).

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell Viability/Proliferation Assay

This assay measures the effect of this compound on the proliferation of FGFR4-dependent cancer cell lines (e.g., Hep3B, Huh7, or engineered Ba/F3 cells).[6][10]

Materials:

-

HCC cell line with known FGF19/FGFR4 status (e.g., Hep3B)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)

-

96-well clear or opaque (for luminescence) cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (final DMSO concentration should be <0.1%). Include a DMSO-only vehicle control.

-

Incubation: Incubate the cells for a period equivalent to at least two cell doublings (typically 72 hours).

-

Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions. For MTT, this involves an additional solubilization step.

-

Signal Measurement: Incubate as required, then measure the absorbance or luminescence using a plate reader.

-

Analysis: Normalize the signal from treated wells to the vehicle control wells. Plot the normalized viability versus the log of this compound concentration and calculate the IC50 value.

Western Blot for Pathway Modulation

This protocol assesses this compound's ability to inhibit FGFR4 downstream signaling.[11]

Materials:

-

FGFR4-dependent cell line

-

This compound

-

Recombinant FGF19 (optional, for stimulating the pathway)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-p-FGFR4, anti-total-FGFR4, anti-p-FRS2, anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Starve cells in serum-free media if necessary, then pre-treat with various concentrations of this compound for 2-4 hours.

-

Stimulation (Optional): Stimulate the cells with FGF19 for 15-30 minutes to induce robust pathway activation.

-

Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Compare the levels of phosphorylated proteins in this compound-treated samples to the control samples. Normalize to total protein and the loading control.

In Vivo HCC Xenograft Model

This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.[2][12]

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude)

-

FGF19-positive HCC cell line (e.g., Hep3B, LIX-066)

-

Matrigel or similar basement membrane matrix

-

This compound formulation for oral gavage (e.g., in CMC-Na solution)[13]

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of HCC cells (e.g., 5-10 million cells) mixed with Matrigel into the flank of each mouse.

-

Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization and Dosing: Randomize mice into treatment (this compound) and vehicle control groups. Administer this compound or vehicle daily via oral gavage.

-

Monitoring: Measure tumor volume with calipers 2-3 times per week (Volume = (Length x Width²)/2). Monitor body weight and overall animal health as indicators of toxicity.

-

Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

-

Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the difference between the treatment and control groups.

Visualizations of Key Research Concepts

Diagrams created with Graphviz provide clear visual representations of complex biological and experimental processes.

Mechanism of Acquired Resistance

A significant challenge in targeted therapy is the development of acquired resistance. For this compound, on-target mutations in the FGFR4 kinase domain have been identified as a key resistance mechanism.[6][14]

References

- 1. Facebook [cancer.gov]

- 2. First-in-Human Phase I Study of this compound (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]

- 3. First-in-Human Phase I Study of this compound (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. blueprintmedicines.com [blueprintmedicines.com]

- 7. cstonepharma.com [cstonepharma.com]

- 8. promega.com [promega.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Cell viability assays | Abcam [abcam.com]

- 11. The impact of FGF19/FGFR4 signaling inhibition in antitumor activity of multi-kinase inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Experimental mouse models for hepatocellular carcinoma research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. Acquired On-Target Clinical Resistance Validates FGFR4 as a Driver of Hepatocellular Carcinoma | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for In Vitro Assays with Fisogatinib

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fisogatinib (BLU-554) is a potent and highly selective oral inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3] The FGF19-FGFR4 signaling pathway is a known driver in a subset of hepatocellular carcinoma (HCC), making this compound a promising therapeutic agent.[4][5][6] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, including its kinase inhibitory potency, effects on cancer cell proliferation, and its mechanism of action on intracellular signaling pathways. Additionally, protocols to study mechanisms of resistance are discussed.

Data Presentation

Table 1: Kinase Inhibitory Potency of this compound

| Target Kinase | Assay Type | IC50 (nM) | Reference |

| FGFR4 | Cell-free | 5 | [1][2] |

| FGFR1 | Cell-free | 624-2203 | [2] |

| FGFR2 | Cell-free | 624-2203 | [2] |

| FGFR3 | Cell-free | 624-2203 | [2] |

Table 2: Cellular Activity of this compound in FGFR4-dependent Cancer Cells

| Cell Line | Cancer Type | Assay | Endpoint | This compound IC50 | Reference |

| Ba/F3-TEL-FGFR4 | Pro-B | Proliferation | Viability | Sensitive | [4] |

| Hep3B | Hepatocellular Carcinoma | Proliferation | Viability | Sensitive | [7] |

| Ba/F3-TEL-FGFR4 V550M | Pro-B | Proliferation | Viability | Resistant (>300-fold) | [4] |

| Ba/F3-TEL-FGFR4 C552S | Pro-B | Proliferation | Viability | Resistant (>300-fold) | [4] |

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Hep3B Cell Line: Hepatocellular Carcinoma Research and Discovery [cytion.com]

- 4. blueprintmedicines.com [blueprintmedicines.com]

- 5. First-in-Human Phase I Study of this compound (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acquired On-Target Clinical Resistance Validates FGFR4 as a Driver of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Fisogatinib Dosage for In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the appropriate dosage of fisogatinib (BLU-554) in preclinical in vivo mouse models of hepatocellular carcinoma (HCC). This compound is a potent and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in a subset of HCC characterized by the overexpression of its ligand, Fibroblast Growth Factor 19 (FGF19).

Introduction

This compound is an orally bioavailable small molecule inhibitor that specifically targets FGFR4.[1] The FGF19-FGFR4 signaling pathway, when aberrantly activated, plays a crucial role in the proliferation and survival of HCC cells.[2] Preclinical studies in mouse xenograft models have demonstrated that this compound can induce potent, dose-dependent tumor regression in FGF19-positive HCC models.[2][3] These notes are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacodynamics of this compound.

Data Presentation

Table 1: Summary of this compound Dosage and Efficacy in Mouse Xenograft Models

| Mouse Model | Dosage (mg/kg) | Dosing Schedule | Administration Route | Efficacy (Tumor Growth Inhibition) | Citation(s) |

| Hep3B (HCC) | 30, 100, 200 | Once Daily (qd) | Oral Gavage (p.o.) | Dose-dependent tumor regression observed. | [3] |

| Hep3B (HCC) | 30, 100, 200 | Twice Daily (bid) | Oral Gavage (p.o.) | Dose-dependent tumor regression observed; 100 mg/kg bid showed equivalent tumor growth inhibition to 200 mg/kg qd. | [3] |

| LIX-066 (HCC PDX) | Not specified | Not specified | Oral Gavage (p.o.) | Tumor stasis and significant reduction in tumor growth observed. | [4] |

| Hep3B (HCC) | 100 | Twice Daily (bid) | Oral Gavage (p.o.) | Effective in wild-type FGFR4 Hep3B tumors. | [5] |

| FVB/NRj (Wild-type) | 10 | Single Dose | Oral Gavage (p.o.) | Used for tissue distribution studies. | [6] |

Note: In preclinical studies, this compound has been generally well-tolerated in mouse models.[6] Clinical studies in humans have reported manageable grade 1/2 gastrointestinal adverse events, primarily diarrhea, nausea, and vomiting.[7] Researchers should, however, diligently monitor for any signs of toxicity in their animal models.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

This protocol describes the preparation of a this compound suspension for oral administration to mice.

Materials:

-

This compound (BLU-554) powder

-

Vehicle (e.g., 0.5% w/v Carboxymethylcellulose [CMC] in sterile water)

-

Sterile water

-

Mortar and pestle or other homogenization equipment

-

Sterile tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Calculate the required amount of this compound: Based on the desired dosage (e.g., 100 mg/kg) and the average weight of the mice in the study group, calculate the total amount of this compound needed.

-

Weigh the this compound powder: Accurately weigh the calculated amount of this compound powder.

-

Prepare the vehicle: Prepare a 0.5% (w/v) solution of CMC in sterile water. Other vehicles such as a solution of DMSO, PEG300/PEG400, Tween-80, and saline can also be considered, but the proportion of DMSO should be kept low.

-

Create a homogeneous suspension:

-

Place the weighed this compound powder in a mortar.

-

Gradually add a small volume of the prepared vehicle to the powder and triturate with the pestle to form a smooth paste.

-

Continue to add the vehicle in small increments while mixing until the desired final concentration is reached.

-

Transfer the suspension to a sterile tube.

-

-

Ensure homogeneity: Vortex the suspension thoroughly before each administration to ensure a uniform distribution of the drug.

-

Storage: Store the prepared suspension according to the manufacturer's recommendations, typically at -20°C for short-term storage. For long-term storage, it is advisable to store at -80°C.

Protocol 2: In Vivo Efficacy Study in a Hep3B Xenograft Mouse Model

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous Hep3B hepatocellular carcinoma xenograft model.

Materials and Equipment:

-

Hep3B cells

-

Female immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 10-12 weeks old

-

Matrigel

-

Sterile syringes and needles

-

Calipers

-

Animal balance

-

This compound suspension (prepared as in Protocol 1)

-

Oral gavage needles

-

IACUC-approved animal handling and euthanasia protocols

Procedure:

-

Cell Culture and Preparation:

-

Culture Hep3B cells in appropriate media until they reach exponential growth phase.

-

Harvest the cells and resuspend them in a 50:50 mixture of sterile, serum-free media and Matrigel to a final concentration of 1 x 10^7 cells/mL.

-

-

Tumor Implantation:

-

Subcutaneously inject 100 µL of the cell suspension (containing 1 million cells) into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure their dimensions using calipers at least twice a week.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

-

Group Formation and Treatment Initiation:

-

When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Record the initial body weight of each mouse.

-

-

Drug Administration:

-

Administer this compound or the vehicle control to the respective groups via oral gavage.

-

The dosing volume should be calculated based on the individual mouse's body weight (e.g., 10 mL/kg).

-

Follow the predetermined dosing schedule (e.g., once or twice daily).

-

-

Monitoring and Data Collection:

-

Continue to measure tumor volumes and body weights regularly (e.g., twice or three times a week).

-

Observe the mice for any clinical signs of toxicity.

-

-

Endpoint and Tissue Collection:

-

Euthanize the mice when tumors reach the maximum size allowed by the institutional animal care and use committee (IACUC) protocol, or at the end of the study period.

-

At necropsy, excise the tumors and record their final weight.

-

Collect tissues of interest for further analysis (e.g., pharmacodynamics, histology).

-

Mandatory Visualizations

FGF19-FGFR4 Signaling Pathway

Caption: FGF19-FGFR4 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for a typical in vivo efficacy study of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. blueprintmedicines.com [blueprintmedicines.com]

- 6. selleckchem.com [selleckchem.com]

- 7. First-in-Human Phase I Study of this compound (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fisogatinib in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fisogatinib, also known as BLU-554, is a potent, selective, and orally bioavailable inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3] It functions as an irreversible covalent inhibitor, binding to a unique cysteine residue (Cys552) within the FGFR4 kinase domain.[4] This high degree of selectivity makes this compound a valuable tool for investigating FGFR4-driven signaling pathways, particularly in hepatocellular carcinoma (HCC) where the FGF19-FGFR4 signaling axis is often aberrantly activated.[5][6][7] These application notes provide detailed protocols for the proper dissolution and use of this compound in cell culture experiments to ensure reliable and reproducible results.

Chemical Properties and Solubility

Proper dissolution is critical for the accurate application of this compound in in vitro studies. This compound is a solid, white to light yellow powder.[1] Its solubility in common laboratory solvents is a key consideration for stock solution preparation. The compound is readily soluble in Dimethyl Sulfoxide (DMSO) but has limited solubility in ethanol and is insoluble in water.[2][3] For optimal results, it is highly recommended to use fresh, anhydrous DMSO, as the hygroscopic nature of DMSO can lead to the absorption of moisture, which significantly reduces the solubility of this compound.[1][2]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Weight | 503.38 g/mol | [1][8] |

| Chemical Formula | C₂₄H₂₄Cl₂N₄O₄ | [1][8] |

| CAS Number | 1707289-21-1 | [1] |

| Solubility in DMSO | up to 100 mg/mL (~198.66 mM) | [1][2] |

| Solubility in Ethanol | 2 mg/mL (~3.97 mM) | [2][9] |

| Solubility in Water | Insoluble | [2][3] |

| Appearance | White to light yellow solid | [1] |

Signaling Pathway Inhibition

This compound exerts its biological effect by inhibiting the FGFR4 signaling pathway. In certain cancers, such as HCC, overexpression of the ligand FGF19 leads to the activation of its receptor, FGFR4.[5][6] This activation triggers downstream signaling cascades, including the AKT pathway, which promotes tumor cell proliferation and survival.[10][11] this compound selectively binds to and blocks FGFR4, thereby inhibiting this oncogenic signaling.[5]

Figure 1. Mechanism of this compound action on the FGF19/FGFR4 signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for cell culture experiments.

Materials:

-

This compound powder (MW: 503.38 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, use the following calculation:

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 503.38 g/mol * (1000 mg / 1 g) = 5.03 mg

-

-

Weighing: Carefully weigh out approximately 5.03 mg of this compound powder and place it into a sterile vial.

-

Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.[1]

-

Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, gentle warming in a water bath or brief sonication can be used to aid the process.[1][2] Visually inspect the solution to ensure there are no visible particles.

-

Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1][2] This practice is crucial to prevent degradation from repeated freeze-thaw cycles.

Preparation of Working Solutions for Cell Culture

Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution into cell culture medium.

Materials:

-

10 mM this compound stock solution in DMSO

-

Appropriate sterile cell culture medium

-

Sterile tubes for dilution

Procedure:

-

Determine Final Concentration: Decide on the final concentration of this compound required for your experiment. For example, a final concentration of 1 µM is often used in cell-based assays.[2][3]

-

Serial Dilution: Perform serial dilutions of the 10 mM stock solution in sterile cell culture medium to achieve the desired final concentration.

-

Example for 1 µM final concentration: Dilute the 10 mM stock solution 1:1000 in culture medium. For instance, add 1 µL of the 10 mM stock solution to 999 µL of culture medium.

-

-

Vehicle Control: It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, but without the drug. This accounts for any potential effects of the solvent on the cells.

-

Application to Cells: Mix the working solution gently by pipetting and add the appropriate volume to your cell culture plates. Ensure even distribution across the wells.

-

Incubation: Incubate the cells for the desired period as determined by your experimental design. A typical incubation time can range from a few hours to several days.[2][3]

Figure 2. Workflow for preparing and using this compound in cell culture.

Storage and Stability

The stability of this compound is critical for obtaining consistent experimental outcomes.

| Form | Storage Temperature | Duration |

| Powder | -20°C | 3 years |

| 4°C | 2 years | |

| In DMSO | -80°C | 2 years |

| -20°C | 1 year |

Data sourced from MedchemExpress and Selleck Chemicals.[1][2]

To maintain compound integrity, avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[1] Studies on other compounds stored in DMSO suggest that the presence of water is a more significant factor in compound degradation than oxygen or repeated freeze-thaw cycles, reinforcing the need for anhydrous solvent.[12][13]

Conclusion

This compound is a valuable research tool for studying FGFR4-dependent signaling. By following these detailed protocols for dissolution, storage, and application in cell culture, researchers can ensure the integrity of the compound and achieve accurate and reproducible experimental results. Always include appropriate vehicle controls to account for any solvent-induced effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. blueprintmedicines.com [blueprintmedicines.com]

- 5. This compound - My Cancer Genome [mycancergenome.org]

- 6. First-in-Human Phase I Study of this compound (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. This compound | C24H24Cl2N4O4 | CID 91885617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | BLU-554 | FGFR4 Inhibitor | TargetMol [targetmol.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis of p-FGFR4 Following Fisogatinib Treatment

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the detection and semi-quantitative analysis of phosphorylated Fibroblast Growth Factor Receptor 4 (p-FGFR4) in response to treatment with Fisogatinib (BLU-554), a selective FGFR4 inhibitor.[1][2] These application notes are intended to guide researchers in academic and industrial settings through the experimental workflow, from cell culture and treatment to data acquisition and analysis.

Introduction

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon binding its ligand FGF19, activates downstream signaling pathways such as the Ras-Raf-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[3][4] Aberrant activation of the FGF19-FGFR4 axis has been identified as a driver in hepatocellular carcinoma (HCC).[3][5] this compound is a potent and highly selective inhibitor of FGFR4.[1][2] Western blotting is a key immunoassay to verify the on-target effect of this compound by measuring the reduction in FGFR4 autophosphorylation at key tyrosine residues, such as Tyr642.[4][6][7][8][9]

Signaling Pathway of FGFR4 Activation and Inhibition by this compound

Caption: FGFR4 signaling pathway and point of inhibition by this compound.

Quantitative Data Summary

The following table represents typical results from a Western blot experiment designed to quantify the effect of this compound on FGFR4 phosphorylation in a responsive cell line, such as Hep3B. Values are presented as the ratio of phosphorylated FGFR4 (p-FGFR4) to total FGFR4, normalized to the vehicle control.

| Treatment Group | This compound Concentration (µM) | p-FGFR4 / Total FGFR4 Ratio (Normalized) | Percent Inhibition (%) |

| Vehicle Control | 0 (DMSO) | 1.00 | 0 |

| This compound | 0.1 | 0.65 | 35 |

| This compound | 0.5 | 0.25 | 75 |

| This compound | 1.0 | 0.08 | 92 |

Experimental Protocols

This section provides detailed methodologies for the key experiments.

Experimental Workflow Diagram

Caption: Western blot workflow for p-FGFR4 detection after this compound treatment.

Cell Culture and this compound Treatment

Materials:

-

Hep3B (human hepatocellular carcinoma) cell line or other suitable cell line with endogenous FGFR4 expression.

-

Complete growth medium (e.g., Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).

-

This compound (BLU-554).

-

Dimethyl sulfoxide (DMSO).

-

6-well cell culture plates.

Protocol:

-

Seed Hep3B cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

-

Allow cells to adhere and grow for 24 hours.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

On the day of the experiment, dilute the this compound stock solution in a complete growth medium to the desired final concentrations (e.g., 0.1 µM, 0.5 µM, 1.0 µM). Prepare a vehicle control with an equivalent concentration of DMSO.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells for a specified duration, for example, 4 hours at 37°C in a CO2 incubator.[2]

Cell Lysis and Protein Extraction

Materials:

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

RIPA Lysis Buffer.

-

Protease and Phosphatase Inhibitor Cocktail (e.g., commercially available 100X cocktails).[10][11][12][13][14]

-

Cell scraper.

-

Microcentrifuge tubes.

Protocol:

-

Immediately before use, supplement the RIPA buffer with a protease and phosphatase inhibitor cocktail to a 1X final concentration. Keep the buffer on ice.

-

After treatment, place the 6-well plates on ice and aspirate the medium.

-

Wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 150-200 µL for a 6-well plate).

-

Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

-

Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (protein extract) to new, pre-chilled tubes.

Protein Quantification

Protocol:

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.

-

Based on the concentrations, calculate the volume of each lysate needed to ensure equal protein loading for all samples (typically 20-40 µg per lane).

-

Prepare the samples for loading by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

SDS-PAGE and Western Blotting

Materials:

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris gels).

-

PVDF membrane.

-

Transfer buffer.

-

TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST.

-

Primary antibodies:

-

Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).

-

Chemiluminescent substrate.

Protocol:

-

Load the prepared protein samples into the wells of the SDS-PAGE gel and run the gel according to the manufacturer's recommendations.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary anti-p-FGFR4 (Tyr642) antibody, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply the chemiluminescent substrate and capture the signal using a digital imager or X-ray film.

Membrane Stripping and Re-probing

Materials:

-

Mild stripping buffer (e.g., 25 mM Glycine-HCl, 1% SDS, pH 2.0).[15]

Protocol:

-

After imaging for p-FGFR4, wash the membrane in TBST.

-

Incubate the membrane in a mild stripping buffer for 30 minutes at room temperature with agitation.[15]

-

Wash the membrane thoroughly in TBST (3 x 10 minutes).

-

Block the membrane again for 1 hour in 5% BSA/TBST.

-

The membrane is now ready for re-probing with the anti-Total FGFR4 antibody, followed by the loading control, by repeating steps 4-8 of the Western Blotting protocol.

Data Analysis

-

Use densitometry software (e.g., ImageJ) to quantify the band intensities for p-FGFR4, Total FGFR4, and the loading control for each sample.

-

Normalize the p-FGFR4 signal to the Total FGFR4 signal for each lane to account for any variations in FGFR4 expression.

-

Further normalize these ratios to the loading control if necessary.

-

Express the results as a fold change relative to the vehicle-treated control.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. selleckchem.com [selleckchem.com]

- 3. blueprintmedicines.com [blueprintmedicines.com]

- 4. Anti-FGFR4 (phospho Y642) antibody (ab192589) | Abcam [abcam.com]

- 5. First-in-Human Phase I Study of this compound (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phospho-FGFR4 (Tyr642) Polyclonal Antibody (PA5-105531) [thermofisher.com]

- 7. Anti-FGFR4 (Phospho-Tyr642) Antibody (A50976) | Antibodies.com [antibodies.com]

- 8. Phospho-FGFR4 (Tyr642) Polyclonal Antibody (PA5-37576) [thermofisher.com]

- 9. pdf.antibodies-online.com [pdf.antibodies-online.com]

- 10. Protease and phoshatase inhibitor cocktails | Abcam [abcam.com]

- 11. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]

- 12. Protease Inhibitors and Phosphatase Inhibitors | Fisher Scientific [fishersci.com]

- 13. Phosphatase & Protease Inhibitors [sigmaaldrich.com]

- 14. thomassci.com [thomassci.com]

- 15. Western Blot Stripping Protocol: Membrane Stripping for Reprobing | Bio-Techne [bio-techne.com]

Application Notes and Protocols: Fisogatinib in Patient-Derived Xenograft (PDX) Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fisogatinib (BLU-554) is a potent and highly selective oral inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] In normal physiology, the FGF19-FGFR4 signaling axis plays a role in bile acid homeostasis. However, in certain cancers, particularly hepatocellular carcinoma (HCC), aberrant activation of this pathway through FGF19 overexpression is a key oncogenic driver.[3][4] this compound has been developed to target this dependency, and patient-derived xenograft (PDX) models are crucial preclinical tools to evaluate its efficacy and explore patient stratification strategies.[1][3]

These application notes provide a summary of this compound's use in PDX models, including quantitative efficacy data and detailed experimental protocols.

Data Presentation

The efficacy of this compound in patient-derived xenograft models is closely correlated with the expression of FGF19 in the tumor tissue. Preclinical studies have demonstrated significant anti-tumor activity in FGF19-positive HCC PDX models.

| PDX Model | FGF19 Status | This compound Dose | Treatment Duration | Tumor Growth Inhibition | Reference |

| HCC Xenograft with FGF19 Amplification | Positive | 100 mg/kg (BID) | 21 days | 100% (Complete Regression) | Blueprint Medicines |

| HCC Xenograft with FGF19 Amplification | Positive | 200 mg/kg (QD) | 21 days | 100% (Complete Regression) | Blueprint Medicines |

| Hep3B (HCC) | Positive | Dose-dependent | Not Specified | Significant tumor regression | [1][5] |

| LIX-066 (HCC) | Positive | Dose-dependent | Not Specified | Significant tumor regression | [1][5] |

| FGF19-Negative Tumor Lines | Negative | Not Specified | Not Specified | Resistant to treatment | [1] |

Signaling Pathway

This compound exerts its anti-tumor effect by selectively inhibiting the FGF19-FGFR4 signaling pathway. The following diagram illustrates this mechanism of action.

Caption: The FGF19-FGFR4 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the general steps for establishing HCC PDX models.

Materials:

-

Fresh tumor tissue from consenting patients

-

Immunodeficient mice (e.g., NOD-scid, NSG)

-

Sterile surgical instruments

-

Collection medium (e.g., DMEM with antibiotics)

-

Matrigel (optional)

-

Anesthetics

Procedure:

-